4-(Trifluoromethyl)styrene

Catalog No.
S718977
CAS No.
402-50-6
M.F
C9H7F3
M. Wt
172.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)styrene

CAS Number

402-50-6

Product Name

4-(Trifluoromethyl)styrene

IUPAC Name

1-ethenyl-4-(trifluoromethyl)benzene

Molecular Formula

C9H7F3

Molecular Weight

172.15 g/mol

InChI

InChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2

InChI Key

CEWDRCQPGANDRS-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)C(F)(F)F

Synonyms

4-VINYLBENZOTRIFLUORIDE;4-(TRIFLUOROMETHYL)STYRENE;4-(Trifluoromethyl)styrene,4-Vinylbenzotrifluoride;4-(Trifluoromethyl)styrene, stabilized with 0.1% 4-tert-butylcatechol, 98+%;4-(Trifluoromethyl)styrene 98%;4-(TrifluoroMethyl)styrene, 98%, stab.;4-

Canonical SMILES

C=CC1=CC=C(C=C1)C(F)(F)F

-(Trifluoromethyl)styrene, also known as para-trifluoromethylstyrene (PTFMS), is an organic compound with the formula C₉H₇F₃. It is a colorless liquid with a characteristic odor. PTFMS is a valuable intermediate in the synthesis of various functional materials and pharmaceuticals due to the unique properties imparted by the trifluoromethyl group (CF₃).

Applications in Polymer Science

  • High-performance polymers: PTFMS can be polymerized to form robust and heat-resistant polymers with excellent mechanical properties. These polymers find applications in aerospace, electronics, and automotive industries due to their lightweight nature, flame retardancy, and chemical stability. Source:
  • Specialty polymers: The trifluoromethyl group in PTFMS can be used to introduce specific functionalities into polymers, such as gas permeability, hydrophobicity, and biocompatibility. These tailored polymers are used in membranes, coatings, and biomedical devices. Source

Applications in Medicinal Chemistry

  • Pharmaceutical building block: PTFMS serves as a versatile building block for synthesizing various bioactive molecules, including potential drugs for cancer, inflammation, and neurodegenerative diseases. The trifluoromethyl group can enhance the drug's potency, metabolic stability, and membrane permeability. Source:
  • Radiopharmaceuticals: PTFMS can be radiolabeled with isotopes like ¹⁸F for positron emission tomography (PET) imaging. This allows researchers to track the fate of drugs and visualize biological processes in living organisms. Source

Other Applications

  • Liquid crystals: PTFMS derivatives are used in the development of liquid crystals with unique electro-optical properties, essential for display technologies and optical sensors. Source:
  • Organic electronics: PTFMS-based materials are being explored for organic field-effect transistors and organic light-emitting diodes due to their good charge transport properties and tunable optoelectronic characteristics. Source

4-(Trifluoromethyl)styrene is an organic compound characterized by the presence of a trifluoromethyl group (CF3-CF_3) attached to the para position of a styrene molecule. Its molecular formula is C9H7F3C_9H_7F_3, and it has a molecular weight of approximately 172.15 g/mol. This compound is known for its unique chemical properties, which make it a valuable intermediate in organic synthesis and materials science. It exists as a colorless liquid with a distinct odor and is classified as flammable, posing risks such as skin irritation upon contact .

Due to its electron-withdrawing trifluoromethyl group. Notable reactions include:

  • C–F Bond Activation: The trifluoromethyl group can undergo different substitution reactions, including anionic S_N2′-type and cationic S_N1′-type substitutions, as well as ipso-substitution processes .
  • Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions involving 4-(trifluoromethyl)styrene lead to the formation of cycloalkanes and cycloalkenes, which are crucial for synthesizing complex fluorinated compounds .
  • Hydroaddition Reactions: The compound can also participate in hydroaddition reactions, expanding its utility in synthetic organic chemistry .

Several methods exist for synthesizing 4-(trifluoromethyl)styrene:

  • Direct Fluorination: One approach involves the direct fluorination of styrene derivatives using fluorinating agents under controlled conditions.
  • Rearrangement Reactions: Another method utilizes rearrangement reactions of suitable precursors that contain a trifluoromethyl group.
  • Transition Metal-Catalyzed Reactions: Recent advances have highlighted the use of transition metal catalysts to facilitate the formation of 4-(trifluoromethyl)styrene from simpler starting materials .

4-(Trifluoromethyl)styrene has several applications across various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing advanced materials, including polymers with enhanced thermal and chemical resistance due to the presence of fluorine atoms.
  • Fluorinated Polymers: Its derivatives are employed in producing fluorinated polymers that exhibit unique properties such as low surface energy and high thermal stability.

Interaction studies involving 4-(trifluoromethyl)styrene focus on its reactivity with various substrates in organic synthesis. These studies have demonstrated that the presence of the trifluoromethyl group significantly influences reaction pathways and mechanisms, particularly in cycloaddition and substitution reactions. Understanding these interactions aids in designing more efficient synthetic routes for fluorinated compounds .

Several compounds share similarities with 4-(trifluoromethyl)styrene, primarily due to their structural features or functional groups. The following table compares these compounds based on key characteristics:

Compound NameMolecular FormulaKey Features
3-(Trifluoromethyl)styreneC9H7F3C_9H_7F_3Trifluoromethyl group at the meta position
2-(Trifluoromethyl)styreneC9H7F3C_9H_7F_3Trifluoromethyl group at the ortho position
StyreneC8H8C_8H_8No trifluoromethyl group; serves as a base structure
4-FluorostyreneC8H7FC_8H_7FContains a fluorine atom instead of trifluoromethyl

Uniqueness: The primary distinction of 4-(trifluoromethyl)styrene lies in its trifluoromethyl substituent's electronic effects, which significantly alter its reactivity compared to other styrenes. This unique feature enhances its utility in specialized applications within organic synthesis and materials science.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-(Trifluoromethyl)styrene

Dates

Modify: 2023-09-12

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